molecular formula C19H31N5O2 B14996987 7-butyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-butyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14996987
M. Wt: 361.5 g/mol
InChI Key: YSKFZKNWCYPMHN-UHFFFAOYSA-N
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Description

7-butyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C19H31N5O2 This compound is part of the purine family, which is known for its significant role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with a butyl halide, followed by the introduction of the ethylpiperidinyl group through nucleophilic substitution. The final step often involves methylation of the purine ring to achieve the desired compound. Reaction conditions usually require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-butyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the purine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides (e.g., butyl bromide) in the presence of a base like sodium hydride (NaH).

Major Products

Scientific Research Applications

7-butyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-butyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to modulation of various biochemical pathways. For example, it may act as an inhibitor of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Pentoxifylline: A purine derivative with vasodilatory properties.

Uniqueness

7-butyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theophylline, this compound has a butyl and ethylpiperidinyl group, which may enhance its interaction with certain molecular targets and improve its pharmacokinetic profile.

Biological Activity

The compound 7-butyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as KMUP-1, is a xanthine derivative that exhibits significant biological activity. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C₁₈H₃₀N₅O₂
  • Molecular Weight : 348.5 g/mol
  • CAS Number : 838901-60-3

KMUP-1 acts primarily as a phosphodiesterase inhibitor , which enhances the levels of cyclic nucleotides (cAMP and cGMP) in cells. This mechanism is crucial for various physiological processes including vasodilation, neurotransmission, and cellular signaling pathways. Specifically, KMUP-1 has shown inhibitory activity against multiple phosphodiesterase (PDE) isoforms:

PDE Isoform Inhibition Activity
PDE1Moderate
PDE2Moderate
PDE3High
PDE4High
PDE5Moderate
PDE9Low
PDE10Low

1. Cardiovascular Effects

Research indicates that KMUP-1 can induce vasodilation through the inhibition of PDEs, particularly PDE3 and PDE4. This results in increased levels of cAMP, leading to relaxation of vascular smooth muscle cells. A study demonstrated that administration of KMUP-1 resulted in significant lowering of blood pressure in hypertensive animal models .

2. Neuroprotective Effects

KMUP-1 has been investigated for its neuroprotective properties. It appears to protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies showed that KMUP-1 can reduce the levels of reactive oxygen species (ROS) and enhance cell viability in neuronal cultures exposed to neurotoxic agents .

3. Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action may be attributed to its ability to modulate cAMP levels, which play a critical role in regulating inflammatory responses .

Case Study 1: Hypertensive Rat Model

In a controlled study involving hypertensive rats treated with KMUP-1, researchers observed a significant reduction in systolic blood pressure compared to the control group. The study concluded that KMUP-1 could be a potential therapeutic agent for managing hypertension due to its vasodilatory effects .

Case Study 2: Neuroprotection in Alzheimer's Disease Models

Another study focused on the neuroprotective effects of KMUP-1 in a mouse model of Alzheimer's disease. The treatment led to improved cognitive functions and reduced amyloid plaque formation. These findings suggest that KMUP-1 may have potential applications in treating neurodegenerative diseases .

Properties

Molecular Formula

C19H31N5O2

Molecular Weight

361.5 g/mol

IUPAC Name

7-butyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C19H31N5O2/c1-5-7-12-24-15(13-23-11-9-8-10-14(23)6-2)20-17-16(24)18(25)22(4)19(26)21(17)3/h14H,5-13H2,1-4H3

InChI Key

YSKFZKNWCYPMHN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3CC

Origin of Product

United States

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